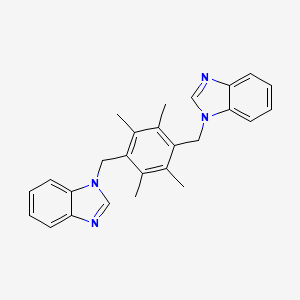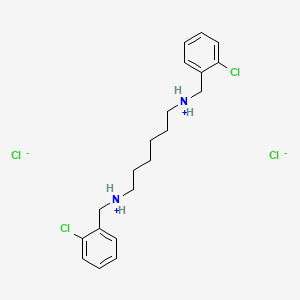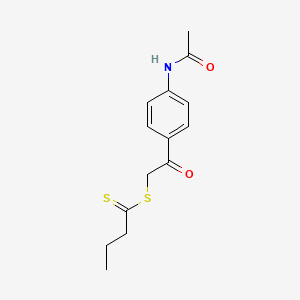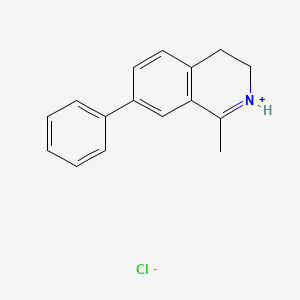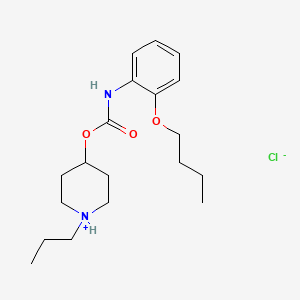
Carbamic acid, (2-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (2-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride is a chemical compound with the molecular formula C19H30N2O3·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamic acid ester linked to a piperidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride typically involves the esterification of carbamic acid with (2-butoxyphenyl)-, followed by the introduction of a 1-propyl-4-piperidinyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes, utilizing advanced equipment to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
化学反応の分析
Types of Reactions
Carbamic acid, (2-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
Carbamic acid, (2-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of carbamic acid, (2-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins, leading to changes in cellular functions. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- Carbamic acid, (2-ethoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride
- Carbamic acid, (2-methoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride
Uniqueness
Carbamic acid, (2-butoxyphenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride is unique due to its specific butoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
105384-03-0 |
|---|---|
分子式 |
C19H31ClN2O3 |
分子量 |
370.9 g/mol |
IUPAC名 |
(1-propylpiperidin-1-ium-4-yl) N-(2-butoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C19H30N2O3.ClH/c1-3-5-15-23-18-9-7-6-8-17(18)20-19(22)24-16-10-13-21(12-4-2)14-11-16;/h6-9,16H,3-5,10-15H2,1-2H3,(H,20,22);1H |
InChIキー |
FTGMWOXJPJWNAK-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


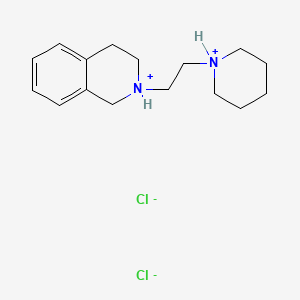
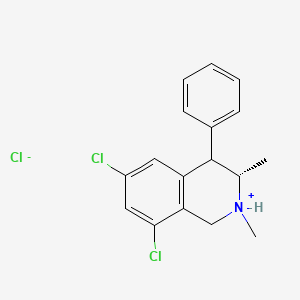
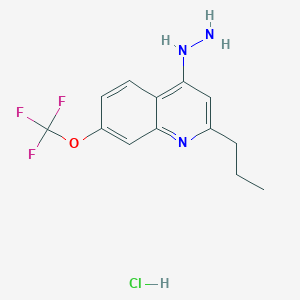
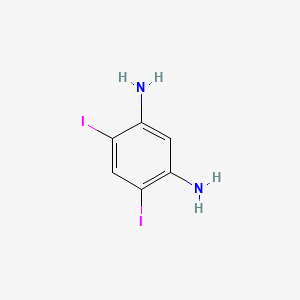
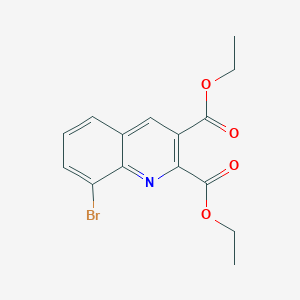
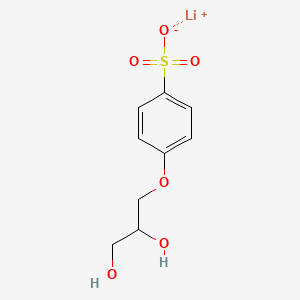
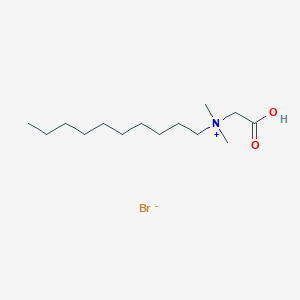
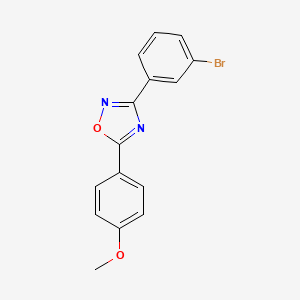
![11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B13741811.png)
![2-Naphthalenecarboxamide, N-[1-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B13741819.png)
